molecular formula C11H9NO2 B1325492 2-(2-Methylbenzoyl)oxazole CAS No. 898759-53-0

2-(2-Methylbenzoyl)oxazole

Cat. No.: B1325492
CAS No.: 898759-53-0
M. Wt: 187.19 g/mol
InChI Key: PQHRYSRGUSAEID-UHFFFAOYSA-N
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Description

2-(2-Methylbenzoyl)oxazole is a heterocyclic compound that features an oxazole ring fused with a benzoyl group. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the oxazole ring, which contains both nitrogen and oxygen atoms, imparts unique chemical properties to the compound, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbenzoyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylbenzoic acid with an appropriate amine and a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as toluene or acetonitrile and a catalyst like phosphorus oxychloride or polyphosphoric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbenzoyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

2-(2-Methylbenzoyl)oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylbenzoyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylbenzoyl)benzoxazole
  • 2-(2-Methylbenzoyl)thiazole
  • 2-(2-Methylbenzoyl)isoxazole

Uniqueness

2-(2-Methylbenzoyl)oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to its analogs. The combination of the benzoyl group with the oxazole ring enhances its biological activity and makes it a versatile compound for various applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

(2-methylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-4-2-3-5-9(8)10(13)11-12-6-7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHRYSRGUSAEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642068
Record name (2-Methylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-53-0
Record name (2-Methylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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